(3S)-3,5-Diamino-5-oxopentanoic acid
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Overview
Description
(S)-3,5-Diamino-5-oxopentanoic acid is an organic compound with significant importance in various scientific fields It is a derivative of glutamic acid, featuring two amino groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,5-Diamino-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-glutamic acid.
Protection of Functional Groups: The amino and carboxyl groups of L-glutamic acid are protected using suitable protecting groups.
Introduction of Amino Groups: The protected intermediate undergoes a series of reactions to introduce the additional amino group at the 3-position.
Deprotection: The protecting groups are removed to yield (S)-3,5-Diamino-5-oxopentanoic acid.
Industrial Production Methods: Industrial production methods for (S)-3,5-Diamino-5-oxopentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce amino groups.
Enzymatic Processes: Utilizing specific enzymes to achieve stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-3,5-Diamino-5-oxopentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3,5-Diamino-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Signal Transduction: May play a role in cellular signaling processes.
Comparison with Similar Compounds
L-Glutamic Acid: The parent compound, differing by the presence of additional amino and ketone groups.
L-Ornithine: Similar structure but lacks the ketone group.
L-Lysine: Contains additional amino groups but differs in the carbon chain length.
Uniqueness: (S)-3,5-Diamino-5-oxopentanoic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3S)-3,5-diamino-5-oxopentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1 |
InChI Key |
XOYSDPUJMJWCBH-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](CC(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N |
Origin of Product |
United States |
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